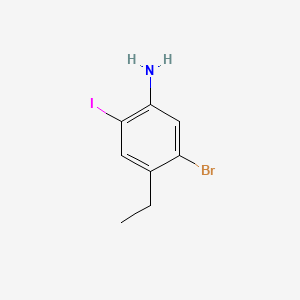
5-Bromo-4-ethyl-2-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-ethyl-2-iodoaniline is an organic compound with the molecular formula C8H9BrIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-ethyl-2-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes:
Bromination: Aniline is first brominated using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Ethylation: The brominated aniline undergoes an ethylation reaction using ethyl iodide in the presence of a base to introduce the ethyl group.
Iodination: Finally, the ethylated compound is iodinated using iodine and a suitable oxidizing agent to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-ethyl-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4-ethyl-2-iodoaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-4-ethyl-2-iodoaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodoaniline: Similar in structure but lacks the ethyl group, which can affect its reactivity and applications.
4-Bromo-2-iodoaniline: Another similar compound with different substitution patterns, leading to variations in chemical behavior and uses
Uniqueness
5-Bromo-4-ethyl-2-iodoaniline is unique due to the presence of both bromine and iodine atoms along with an ethyl group
Properties
Molecular Formula |
C8H9BrIN |
|---|---|
Molecular Weight |
325.97 g/mol |
IUPAC Name |
5-bromo-4-ethyl-2-iodoaniline |
InChI |
InChI=1S/C8H9BrIN/c1-2-5-3-7(10)8(11)4-6(5)9/h3-4H,2,11H2,1H3 |
InChI Key |
FPDFKEHLFTVSFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1Br)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)
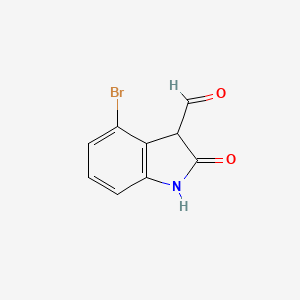
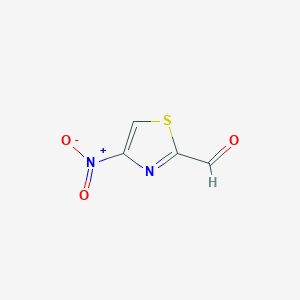


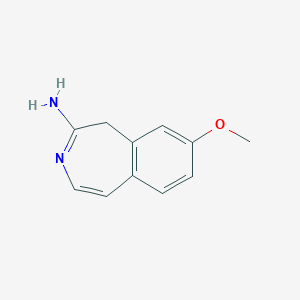
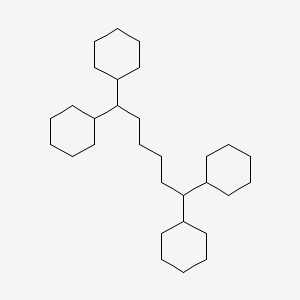
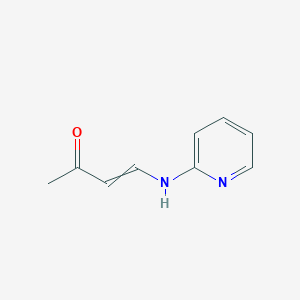

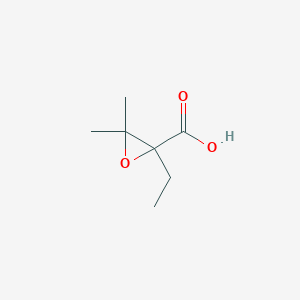

![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)


